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Compound of Interest

Compound Name: 4-Bromo-1-butanol

Cat. No.: B1194514 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-
bromo-1-butanol, a valuable building block in organic synthesis and drug discovery. The

following sections present the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data in a structured format, along with detailed experimental protocols for

data acquisition.

Spectroscopic Data Summary
The structural elucidation of 4-bromo-1-butanol is corroborated by the following spectroscopic

data, which provides a detailed fingerprint of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a

molecule.

¹H NMR Data

The proton NMR spectrum of 4-bromo-1-butanol reveals four distinct proton environments.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

3.70 Triplet 2H 6.4 HO-CH₂-

3.46 Triplet 2H 6.6 Br-CH₂-

1.94-2.01 Multiplet 2H - -CH₂-CH₂-CH₂-

1.69-1.76 Multiplet 2H - -CH₂-CH₂-CH₂-

Predicted data based on computational models.[1]

¹³C NMR Data

The carbon-13 NMR spectrum shows four unique carbon signals, corresponding to the four

carbon atoms in the 4-bromo-1-butanol molecule.

Chemical Shift (δ) ppm Assignment

61.8 HO-CH₂-

35.0 Br-CH₂-

32.2 -CH₂-CH₂-CH₂-

30.1 -CH₂-CH₂-CH₂-

Data obtained from the Spectral Database for Organic Compounds (SDBS).

Infrared (IR) Spectroscopy
The IR spectrum highlights the functional groups present in 4-bromo-1-butanol.
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Wavenumber (cm⁻¹) Description of Vibration

3334 O-H stretch (broad)

2941, 2868 C-H stretch (aliphatic)

1441 C-H bend (scissoring)

1059 C-O stretch

646 C-Br stretch

Data obtained from the Spectral Database for Organic Compounds (SDBS).

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 4-bromo-1-butanol results in characteristic

fragmentation patterns. The presence of bromine is indicated by the isotopic pattern of

bromine-containing fragments (M and M+2 peaks of roughly equal intensity).

Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

154/152 < 5 [M]⁺ (Molecular Ion)

136/134 ~ 20 [M-H₂O]⁺

71 ~ 100 [C₄H₇O]⁺ or [C₅H₁₁]⁺

55 ~ 80 [C₄H₇]⁺

43 ~ 60 [C₃H₇]⁺

Data obtained from the NIST WebBook.[2]

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data presented

above. Instrument-specific parameters may require optimization.
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NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve approximately 10-20 mg of 4-bromo-1-butanol in 0.6-0.7 mL

of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Data Acquisition:

Transfer the solution to a 5 mm NMR tube.

Place the NMR tube in the spectrometer.

Acquire the ¹H NMR spectrum using a 400 MHz or higher field strength spectrometer. A

sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Acquire the ¹³C NMR spectrum using the same instrument, typically at a frequency of 100

MHz. Proton decoupling is used to simplify the spectrum to single lines for each carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 4-bromo-1-butanol is a liquid, the spectrum can be obtained

directly as a thin film.

Data Acquisition:

Place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of

the liquid directly onto the ATR crystal.

Obtain a background spectrum of the clean, empty sample holder.

Place the sample in the spectrometer and acquire the IR spectrum, typically over a range

of 4000-400 cm⁻¹.

Electron Ionization Mass Spectrometry (EI-MS)
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Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass

spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The

sample is vaporized in the ion source.

Ionization: The gaseous molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting positively charged fragments are accelerated and separated

based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each fragment, generating the mass

spectrum.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 4-bromo-
1-butanol using the described spectroscopic techniques.
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Structural Elucidation Workflow for 4-Bromo-1-butanol

Spectroscopic Techniques

Derived Structural Information

NMR
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Molecular Weight & Fragmentation

Structure Elucidation

4-Bromo-1-butanol

¹H & ¹³C EI-MS

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1194514#spectroscopic-data-nmr-ir-ms-of-4-bromo-
1-butanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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